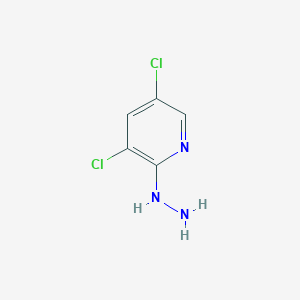

3,5-Dichloro-2-hydrazinylpyridine

Description

The exact mass of the compound 3,5-Dichloro-2-hydrazinylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dichloro-2-hydrazinylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-hydrazinylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichloropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHZCBPODAZZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344989 | |

| Record name | 3,5-dichloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104408-23-3 | |

| Record name | 3,5-dichloro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dichloro-2-hydrazinylpyridine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,5-Dichloro-2-hydrazinylpyridine, a key intermediate in synthetic chemistry.

Core Chemical Properties

3,5-Dichloro-2-hydrazinylpyridine is a chlorinated heterocyclic compound valued as a building block in the synthesis of complex organic molecules.[1] Its core identifiers and physical properties are summarized below. While specific experimental data for properties like melting point and solubility are not widely published for this particular intermediate, data for structurally similar compounds are provided for reference.

Table 1: Physicochemical Properties of 3,5-Dichloro-2-hydrazinylpyridine and Related Compounds

| Property | Value (3,5-Dichloro-2-hydrazinylpyridine) | Reference Compound Data |

| IUPAC Name | (3,5-dichloropyridin-2-yl)hydrazine | - |

| Synonyms | (3,5-Dichloro-pyridin-2-yl)-hydrazine | - |

| CAS Number | 104408-23-3 | - |

| Molecular Formula | C₅H₅Cl₂N₃ | - |

| Molecular Weight | 178.02 g/mol | - |

| Appearance | - | Off-white to white crystalline solid (for 3-Chloro-2-hydrazinopyridine)[2] |

| Melting Point | Data not available | 165-167 °C (for 3-Chloro-2-hydrazinopyridine)[2] |

| Boiling Point | Data not available | 247.6 ± 50.0 °C (Predicted for 3-Chloro-2-hydrazinopyridine)[2] |

| Solubility | Data not available | Slightly soluble in Chloroform, DMSO (for 3-Chloro-2-hydrazinopyridine)[2] |

| pKa | Data not available | 8.65 ± 0.70 (Predicted for 3-Chloro-2-hydrazinopyridine)[2] |

| Storage | Data not available | Store in freezer (-20°C), under inert atmosphere, keep in dark place (for 3-Chloro-2-hydrazinopyridine)[2][3] |

Synthesis and Reactivity

The primary utility of 3,5-Dichloro-2-hydrazinylpyridine lies in its reactivity as a nucleophilic precursor. The hydrazine moiety is a potent nucleophile, readily reacting with electrophiles to form more complex structures, most notably hydrazones.

General Reactivity

The hydrazine group (-NHNH₂) attached to the electron-deficient dichloropyridine ring allows for nucleophilic substitution reactions. It is a key reactant for creating compounds with applications in proteomics research and for the synthesis of potential therapeutics, such as potent opioid receptor-like 1 antagonists.[1][4] The general reaction to form a hydrazone derivative is a condensation reaction with an aldehyde or ketone.

Representative Synthesis Protocol

Objective: To synthesize 3,5-Dichloro-2-hydrazinylpyridine via nucleophilic aromatic substitution.

Materials:

-

2,3,5-Trichloropyridine (1.0 eq)

-

Hydrazine hydrate (≥80%, 4.0-6.0 eq)

-

Polar solvent (e.g., Ethanol, Methanol, or N,N-Dimethylformamide)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,3,5-trichloropyridine (1.0 eq) and a polar solvent (e.g., ethanol).

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (4.0-6.0 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (typically 100-130 °C, depending on the solvent) and maintain for 4-8 hours.[2][5] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified solid product under vacuum to a constant weight.

Spectral Data Analysis

Characterization of 3,5-Dichloro-2-hydrazinylpyridine is typically performed using mass spectrometry and nuclear magnetic resonance spectroscopy.[6]

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M+) for C₅H₅Cl₂N₃ would be expected at an m/z corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks.

-

M+ peak: Corresponding to the molecule with two ³⁵Cl atoms (m/z ≈ 177).

-

M+2 peak: Corresponding to one ³⁵Cl and one ³⁷Cl atom (m/z ≈ 179).

-

M+4 peak: Corresponding to two ³⁷Cl atoms (m/z ≈ 181).

Common fragmentation patterns would likely involve the loss of nitrogen species (N₂, NH₂) from the hydrazine group or cleavage of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the hydrazine group.

-

Pyridine Ring Protons: Two distinct signals are expected for the two aromatic protons. Due to the electron-withdrawing effects of the chlorine and nitrogen atoms, these protons would appear in the downfield region (typically δ 7.0-8.5 ppm).

-

Hydrazine Protons: The protons of the -NH and -NH₂ groups will appear as separate, often broad, signals. Their chemical shifts can vary depending on the solvent and concentration. The -NH₂ protons would integrate to 2H, and the -NH proton to 1H.

References

- 1. scbt.com [scbt.com]

- 2. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 3. 22841-92-5|3-Chloro-2-hydrazinopyridine|BLD Pharm [bldpharm.com]

- 4. (3,5-DICHLORO-PYRIDIN-2-YL)-HYDRAZINE | 104408-23-3 [chemicalbook.com]

- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 3,5-Dichloro-2-hydrazinylpyridine

CAS Number: 104408-23-3

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydrazinylpyridine, a chlorinated hydrazine compound with applications in chemical synthesis and potential utility in proteomics research and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

3,5-Dichloro-2-hydrazinylpyridine is a pyridine derivative characterized by the presence of two chlorine atoms and a hydrazinyl group. These functional groups make it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of 3,5-Dichloro-2-hydrazinylpyridine

| Property | Value | Source |

| CAS Number | 104408-23-3 | [1] |

| Molecular Formula | C₅H₅Cl₂N₃ | [1] |

| Molecular Weight | 178.02 g/mol | [1] |

| Exact Mass | 176.986053 g/mol | [1] |

| InChI | InChI=1S/C5H5Cl2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | [1] |

| SMILES | N(c1c(cc(cn1)Cl)Cl)N | [1] |

Table 2: Spectral Data for 3,5-Dichloro-2-hydrazinylpyridine

| Spectrum Type | Data Highlights | Source |

| Mass Spectrum (GC-MS) | Full spectrum available. | [1] |

| ¹H NMR | Data not explicitly available in the searched literature but is available for similar compounds like 2-Amino-3,5-dichloropyridine and 3,5-Dichloropyridine. | [2][3] |

Synthesis and Experimental Protocols

General Experimental Protocol (Inferred)

The following protocol is a generalized procedure based on the synthesis of 3-chloro-2-hydrazinopyridine and should be optimized for the synthesis of the title compound.[4][5][6]

Materials:

-

2,3,5-Trichloropyridine

-

Hydrazine hydrate (80% or higher)

-

Ethanol (or other suitable polar solvent like isopropanol or THF)

-

Water (for washing)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-trichloropyridine and a suitable polar solvent (e.g., ethanol).

-

Slowly add an excess of hydrazine hydrate to the stirred solution. The molar ratio of 2,3,5-trichloropyridine to hydrazine hydrate is typically in the range of 1:4 to 1:6.[4]

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Dry the product under vacuum to obtain 3,5-Dichloro-2-hydrazinylpyridine.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Applications in Scientific Research

3,5-Dichloro-2-hydrazinylpyridine is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activities.

Synthesis of Pyrazole Derivatives

The hydrazinyl group of 3,5-Dichloro-2-hydrazinylpyridine is a key functional group for the construction of pyrazole rings. Pyrazolo[3,4-b]pyridines, for instance, are synthesized from 5-aminopyrazoles, which can be derived from hydrazinopyridines.[7] These pyrazolopyridine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine bases.[7]

Potential Applications in Proteomics

While commercial suppliers list "proteomics research" as an application, specific experimental protocols or detailed methodologies for the use of 3,5-Dichloro-2-hydrazinylpyridine in this field are not well-documented in the available literature. It is plausible that, like other hydrazine-containing reagents, it could be used in chemical proteomics for cross-linking studies or as a cleavable linker, though this remains speculative without further evidence. The chlorinated pyridine moiety could also potentially be a target for specific protein modifications or interactions, a concept explored in the broader context of protein chlorination in inflammatory processes.[8]

Biological Activity

The direct biological activity of 3,5-Dichloro-2-hydrazinylpyridine has not been extensively studied. Its primary role in a biological context is as a building block for the synthesis of compounds with therapeutic potential.

Precursor to Biologically Active Molecules

Hydrazide and hydrazone derivatives, which can be synthesized from 3,5-Dichloro-2-hydrazinylpyridine, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[9][10][11] The pyridine ring is a common scaffold in many approved drugs.[12]

Derivatives of 3-chloro-2-hydrazinopyridine have been investigated for their fungicidal activity against various plant pathogens.[12] For example, certain hydrazone derivatives have shown inhibitory effects on tomato bacterial spot and cucumber Fusarium wilt.[12]

Safety and Handling

Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a chlorinated hydrazine derivative, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

3,5-Dichloro-2-hydrazinylpyridine is a valuable synthetic intermediate, particularly for the construction of heterocyclic systems like pyrazoles. While its direct biological activity is not well-characterized, the broader class of hydrazide and hydrazone compounds, as well as pyridine derivatives, are of significant interest in drug discovery and agrochemical research. Further investigation is needed to explore its potential applications in proteomics and to fully elucidate its biological profile.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]

- 3. 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum [chemicalbook.com]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 5. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-2-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Dichloro-2-hydrazinylpyridine. This chlorinated hydrazinylpyridine derivative is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. This document collates available data on its chemical and physical properties, offers a detailed, adaptable experimental protocol for its synthesis, and discusses its potential biological significance based on the broader class of hydrazone and pyridine-containing molecules. Due to the limited availability of direct experimental data, this guide incorporates predictive analyses for spectroscopic and structural characteristics, drawing comparisons with closely related analogues.

Molecular Structure and Properties

3,5-Dichloro-2-hydrazinylpyridine (CAS Number: 104408-23-3) is a heterocyclic organic compound with the molecular formula C₅H₅Cl₂N₃.[1] Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a hydrazinyl group at position 2.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dichloro-2-hydrazinylpyridine is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅Cl₂N₃ | [1] |

| Molecular Weight | 178.02 g/mol | [1] |

| CAS Number | 104408-23-3 | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Synonyms | (3,5-Dichloro-pyridin-2-yl)-hydrazine | [1] |

Structural Characteristics

While a definitive crystal structure for 3,5-Dichloro-2-hydrazinylpyridine is not publicly available, the molecular geometry can be inferred from related compounds, such as 1-(3-Chloropyridin-2-yl)hydrazine.[2] The pyridine ring is expected to be planar. The exocyclic C-N and N-N bonds of the hydrazinyl group will exhibit bond lengths and angles typical for sp² and sp³ hybridized atoms, respectively. The presence of two chlorine atoms on the pyridine ring will influence the electron distribution and reactivity of the molecule.

Spectroscopic Analysis

Detailed experimental spectra for 3,5-Dichloro-2-hydrazinylpyridine are not widely published. The following sections provide predicted spectral data based on established spectroscopic principles and analysis of similar compounds.[3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

| Predicted ¹H NMR Data (Solvent: CDCl₃) | |

| Chemical Shift (δ) | Multiplicity |

| ~7.8 ppm | s |

| Broad singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.

| Predicted ¹³C NMR Data (Solvent: CDCl₃) | |

| Chemical Shift (δ) | Assignment |

| ~150 ppm | C-2 |

| ~125 ppm | C-3, C-5 |

| ~138 ppm | C-4, C-6 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (hydrazinyl group) |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | C=C and C=N stretching (pyridine ring) |

| 800-600 | C-Cl stretching |

Mass Spectrometry

The mass spectrum will provide information on the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 177. A characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.[3]

Experimental Protocol: Synthesis of 3,5-Dichloro-2-hydrazinylpyridine

The following is a detailed experimental protocol for the synthesis of 3,5-Dichloro-2-hydrazinylpyridine, adapted from a procedure for the synthesis of the closely related 3-chloro-2-hydrazinopyridine.[4] The starting material for this synthesis is 2,3,5-trichloropyridine.

Materials and Equipment

-

2,3,5-Trichloropyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Synthesis Workflow

Caption: Workflow for the synthesis of 3,5-Dichloro-2-hydrazinylpyridine.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3,5-trichloropyridine (1.0 eq) and ethanol.

-

Addition of Hydrazine Hydrate: While stirring, slowly add hydrazine hydrate (approximately 4-6 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain 3,5-Dichloro-2-hydrazinylpyridine.

Biological and Pharmacological Context

While specific biological activities of 3,5-Dichloro-2-hydrazinylpyridine are not extensively documented, its structural motifs—the pyridine ring and the hydrazone linkage—are present in a wide array of biologically active molecules.

Role as a Synthetic Intermediate

3,5-Dichloro-2-hydrazinylpyridine serves as a key intermediate in the synthesis of more complex molecules. For instance, it is a reactant in the synthesis of potent opioid receptor-like 1 (ORL1) antagonists.[5]

Potential Signaling Pathway Involvement

Given that derivatives of this compound target G-protein coupled receptors like the ORL1 receptor, it is plausible that molecules synthesized from 3,5-Dichloro-2-hydrazinylpyridine could modulate various intracellular signaling cascades. A generalized schematic of GPCR signaling is presented below.

Caption: Generalized GPCR signaling pathway potentially modulated by derivatives.

Broader Pharmacological Potential

Hydrazide and hydrazone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the dichlorinated pyridine moiety may enhance the lipophilicity and metabolic stability of potential drug candidates, making 3,5-Dichloro-2-hydrazinylpyridine a valuable scaffold for drug discovery.

Conclusion

3,5-Dichloro-2-hydrazinylpyridine is a synthetically important molecule with potential applications in the development of new therapeutic agents and agrochemicals. While comprehensive experimental data on its molecular structure and biological activity are currently limited, this guide provides a solid foundation for researchers by summarizing its known properties, presenting a detailed protocol for its synthesis, and outlining its potential in the broader context of medicinal chemistry. Further research into the crystallographic, spectroscopic, and biological properties of this compound is warranted to fully elucidate its potential.

References

- 1. scbt.com [scbt.com]

- 2. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 5. (3,5-DICHLORO-PYRIDIN-2-YL)-HYDRAZINE | 104408-23-3 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of 3,5-Dichloro-2-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 3,5-dichloro-2-hydrazinylpyridine, a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry. The document details its synthesis, key reactive sites, and participation in a range of chemical transformations including nucleophilic substitution, condensation, and cyclization reactions. Emphasis is placed on its role as a key intermediate in the synthesis of bioactive molecules, particularly P2X7 receptor antagonists and Fibroblast Growth Factor Receptor (FGFR) inhibitors. This guide includes structured data tables summarizing reaction yields, detailed experimental protocols for key transformations, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior and applications.

Introduction

3,5-Dichloro-2-hydrazinylpyridine is a chlorinated hydrazine compound that has emerged as a valuable scaffold in the development of novel therapeutic agents and agrochemicals.[1] Its unique electronic properties, stemming from the electron-withdrawing chloro substituents and the nucleophilic hydrazine moiety on the pyridine ring, govern its reactivity and make it a versatile precursor for a diverse array of complex molecules.[2] The presence of multiple reactive centers allows for tailored chemical modifications, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[3] This guide will explore the fundamental aspects of its reactivity, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Synthesis of 3,5-Dichloro-2-hydrazinylpyridine

The most common and efficient synthesis of 3,5-dichloro-2-hydrazinylpyridine involves the nucleophilic aromatic substitution of a polychlorinated pyridine with hydrazine hydrate. The reaction typically proceeds by selectively displacing a chlorine or other leaving group at the 2-position of the pyridine ring.

Synthesis from 2,3,5-Trichloropyridine

A primary route to 3,5-dichloro-2-hydrazinylpyridine is the reaction of 2,3,5-trichloropyridine with hydrazine hydrate.[4] The greater lability of the chlorine atom at the 2-position of the pyridine ring facilitates its selective displacement by the hydrazine nucleophile.

Experimental Protocol: Synthesis of 3,5-dichloro-2-hydrazinylpyridine from 2,3,5-trichloropyridine

-

Materials: 2,3,5-trichloropyridine, hydrazine hydrate, ethanol.

-

Procedure: A solution of 2,3,5-trichloropyridine in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is heated at reflux for several hours. Upon cooling, the product precipitates from the solution and can be isolated by filtration, washed with a suitable solvent like cold ethanol, and dried under vacuum.

Synthesis from 2,3-Dichloropyridine

An alternative synthesis involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[5] In this case, the chlorine at the 2-position is again preferentially substituted.

Experimental Protocol: High-Yield Synthesis of 3-chloro-2-hydrazinopyridine (a related compound)

While a specific protocol for the 3,5-dichloro derivative from 2,3-dichloropyridine is not detailed in the provided results, a high-yield synthesis of the related 3-chloro-2-hydrazinopyridine is described and can be adapted.[5]

-

Materials: 2,3-dichloropyridine (0.1 mole), hydrazine hydrate (0.4-0.6 mole), polar solvent (e.g., ethanol, methanol, DMF, THF).[5]

-

Procedure: To a flask containing 2,3-dichloropyridine, add the polar solvent and hydrazine hydrate. Heat the mixture to reflux for 4-8 hours. After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize. Collect the solid by suction filtration, wash with water, and dry to obtain the product.[5] Yields are reported to be in the range of 95-99%.[5]

Chemical Reactivity and Key Reactions

The reactivity of 3,5-dichloro-2-hydrazinylpyridine is characterized by the interplay of its nucleophilic hydrazine group and the electrophilic pyridine ring, which is activated by the two chlorine atoms. This dual reactivity allows for a variety of chemical transformations.

Condensation Reactions with Carbonyl Compounds

The hydrazine moiety of 3,5-dichloro-2-hydrazinylpyridine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding N-(3,5-dichloro-2-pyridinyl)hydrazones.[4] This reaction is a cornerstone of its synthetic utility, as the resulting hydrazones are stable intermediates that can be further modified or cyclized.

Experimental Protocol: General Synthesis of (3,5-dichloro-2-pyridinyl)hydrazones

-

Materials: 3,5-dichloro-2-hydrazinylpyridine, aldehyde or ketone, ethanol, catalytic amount of acetic acid.

-

Procedure: Dissolve 3,5-dichloro-2-hydrazinylpyridine in ethanol. Add a stoichiometric amount of the aldehyde or ketone and a catalytic amount of acetic acid. Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the hydrazone product often precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.

Cyclization Reactions

The hydrazone derivatives of 3,5-dichloro-2-hydrazinylpyridine are valuable precursors for the synthesis of various fused heterocyclic systems.

Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of pyrazole-substituted pyridines. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the stable pyrazole ring.

Experimental Protocol: Synthesis of 3,5-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

-

Materials: 3,5-dichloro-2-hydrazinylpyridine, acetylacetone, ethanol.

-

Procedure: A mixture of 3,5-dichloro-2-hydrazinylpyridine and acetylacetone in ethanol is heated under reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization, to afford the pyrazole derivative.[6]

The hydrazones can also undergo cyclization to form pyridotriazine skeletons, which are of interest in medicinal chemistry. The specific reaction conditions and the nature of the substituents influence the final heterocyclic system formed.

Acylation Reactions

The terminal amino group of the hydrazine moiety can be readily acylated using acylating agents such as acid chlorides or anhydrides to form N'-acyl derivatives.[4] This reaction is important for introducing further diversity and for the synthesis of specific target molecules, such as P2X7 receptor antagonists.

Experimental Protocol: N-Acylation of a Hydrazine (General Procedure)

-

Materials: Hydrazine derivative, aroyl chloride, dichloromethane (DCM), triethylamine.

-

Procedure: Dissolve the hydrazine derivative in DCM and cool the solution in an ice bath. Add triethylamine, followed by the dropwise addition of the aroyl chloride. Allow the reaction mixture to warm to room temperature and stir for several hours. After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7]

Quantitative Data on Reactivity

The following tables summarize quantitative data for key reactions involving 3,5-dichloro-2-hydrazinylpyridine and related compounds, providing a reference for reaction efficiency.

Table 1: Synthesis of Hydrazinylpyridines

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol | Reflux, 8 h | 95% | [5] |

| 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol | Reflux, 6 h | 97% | [5] |

| 2,3-Dichloropyridine | Hydrazine hydrate | Ethanol | Reflux, 5 h | 99% | [5] |

| 2,3-Dichloropyridine | Hydrazine hydrate | Tetrahydrofuran | Reflux, 6 h | 95% | [5] |

Table 2: Synthesis of Pyrazole Derivatives

| Hydrazine Derivative | Dicarbonyl Compound | Solvent | Conditions | Yield | Reference |

| 2-Hydrazino-6-methylpyrimidin-4-one | Acetylacetone | Ethanol | Reflux, 3 h | Not specified | [6] |

| Hydrazine sulfate | Acetylacetone | 10% NaOH(aq) | 15°C, 1 h | 77-81% | [8] |

Spectroscopic Data

Characterization of 3,5-dichloro-2-hydrazinylpyridine and its derivatives relies on standard spectroscopic techniques.

Table 3: Spectroscopic Data

| Compound | 1H NMR (Solvent, δ ppm) | 13C NMR (Solvent, δ ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |

| 3-Chloro-2-hydrazinopyridine | (CDCl3): 8.04-8.08 (dd, 1H), 7.56 (brs, 1H), 7.47-7.49 (dd, 1H), 6.60-6.64 (dd, 1H), 4.23 (s, 2H) | Not available | Not available | Not available | [5] |

| 1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | (DMSO-d6): 11.61 (s, 1H, NH), 8.29 (s, 1H, N=CH), signals for aromatic protons | (DMSO-d6): 136.58 (C=N), other aromatic signals | 3078 (C-H, imine), 1587 (C=N, imine) | Not available | [9] |

Note: Complete spectroscopic data for 3,5-dichloro-2-hydrazinylpyridine was not available in the search results. The data for the related 3-chloro-2-hydrazinopyridine is provided for reference.

Application in Drug Development

The reactivity of 3,5-dichloro-2-hydrazinylpyridine makes it a crucial starting material for the synthesis of compounds targeting important biological pathways, particularly in the context of inflammatory diseases and cancer.

P2X7 Receptor Antagonists

Derivatives of 3,5-dichloro-2-hydrazinylpyridine have shown significant potential as P2X7 receptor antagonists.[3] The P2X7 receptor is an ATP-gated ion channel that plays a key role in inflammatory responses.[10] Its activation leads to the release of pro-inflammatory cytokines, making it a therapeutic target for inflammatory disorders. The 3,5-dichloro substitution on the pyridine ring is often critical for high antagonistic activity.[3]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events, including ion influx, activation of the NLRP3 inflammasome, and release of pro-inflammatory cytokines like IL-1β.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The 3,5-dichloropyridine scaffold is also a key component in a class of potent pan-FGFR inhibitors.[3] Aberrant FGFR signaling is implicated in the development and progression of various cancers.[3] Compounds incorporating the 3,5-dichloropyridine moiety have demonstrated significant in vitro and in vivo efficacy in FGFR-amplified cancer models.[3]

FGFR Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) initiates dimerization and autophosphorylation of the receptor, leading to the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

Experimental Workflows

The following diagram illustrates a general experimental workflow for the synthesis and evaluation of bioactive compounds derived from 3,5-dichloro-2-hydrazinylpyridine.

Conclusion

3,5-Dichloro-2-hydrazinylpyridine is a highly reactive and synthetically valuable building block. Its accessible synthesis and the diverse reactivity of its hydrazine moiety and dichlorinated pyridine ring have established it as a key intermediate in the synthesis of a wide range of heterocyclic compounds. The successful application of this scaffold in the development of potent P2X7 receptor antagonists and FGFR inhibitors highlights its importance in modern drug discovery. This technical guide provides a foundational understanding of its reactivity, supported by experimental data and protocols, to aid researchers in harnessing its synthetic potential for the creation of novel and impactful molecules.

References

- 1. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 3,5-Dichloro-2-hydrazinylpyridine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide addresses the critical physicochemical property of solubility for 3,5-dichloro-2-hydrazinylpyridine, a key intermediate in pharmaceutical and agrochemical research. Directed at researchers, scientists, and professionals in drug development, this document provides a framework for understanding and determining the solubility of this compound in various organic solvents. While publicly available quantitative data is limited, this guide furnishes detailed experimental protocols to empower researchers to generate reliable solubility data in-house.

Introduction: The Significance of Solubility in Synthesis and Formulation

3,5-dichloro-2-hydrazinylpyridine serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its solubility in organic solvents is a fundamental parameter that governs reaction kinetics, influences the choice of purification methods such as crystallization, and is paramount in the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is therefore indispensable for process optimization, scalability, and the development of effective delivery systems.

Quantitative Solubility Data: A Noteworthy Scarcity

To address this, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of 3,5-Dichloro-2-hydrazinylpyridine

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Dimethylformamide | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Equilibrium |

Experimental Protocols for Solubility Determination

To facilitate the acquisition of precise and reproducible solubility data, two robust and widely accepted experimental methodologies are detailed below: the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic solubility. It involves allowing a surplus of the solid solute to equilibrate with the solvent at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.

Materials:

-

3,5-dichloro-2-hydrazinylpyridine (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 3,5-dichloro-2-hydrazinylpyridine to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3,5-dichloro-2-hydrazinylpyridine.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor

Gravimetric Method

This is a simpler, alternative method that does not require sophisticated analytical instrumentation. It involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solute.

Materials:

-

Same as for the Isothermal Equilibrium Method, excluding the HPLC or UV-Vis spectrophotometer.

-

Evaporating dish

-

Drying oven

-

Desiccator

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Equilibrium Method.

-

Sample Collection: Pre-weigh a clean, dry evaporating dish. Carefully filter a known volume of the saturated solution into the tared evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate at ambient temperature. For less volatile solvents, gentle heating in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute may be necessary.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the residue in the evaporating dish to a constant weight in a drying oven. Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the filtrate used:

Solubility (g/L) = (Mass of dish with residue (g) - Mass of empty dish (g)) / Volume of filtrate (L)

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the solubility determination protocols.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: Key factors influencing the final determined solubility value.

Conclusion

While a comprehensive, publicly available dataset for the solubility of 3,5-dichloro-2-hydrazinylpyridine in organic solvents is currently lacking, this guide provides the necessary framework for researchers to generate this critical data. The detailed Isothermal Equilibrium and Gravimetric methods offer robust and reliable means of determining solubility, enabling the optimization of synthetic processes, purification strategies, and formulation development. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data essential for advancing research and development in the pharmaceutical and agrochemical sectors.

An In-depth Technical Guide to 3,5-Dichloro-2-hydrazinylpyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydrazinylpyridine, a key heterocyclic intermediate. It details the compound's discovery and historical context, outlines its synthesis through a detailed experimental protocol, and presents its physicochemical properties in a clear, tabular format. A significant application of this compound is highlighted in the synthesis of a potent opioid receptor-like 1 (ORL1) antagonist, with a corresponding signaling pathway diagram illustrating its mechanism of action. This document serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Discovery and History

The synthesis of (3,5-dichloro-2-pyridyl)hydrazine was first reported in a 2000 publication by Kobrakov, K. I., Korolev, V. K., Rybina, I. I., and Kelarev, V. I. in Chemistry of Heterocyclic Compounds.[1][2][3][4][5] Their work focused on the reactions of halogen-containing pyridines and established a method for synthesizing the title compound via the interaction of 2,3,5-trichloropyridine with hydrazine hydrate. This initial synthesis opened avenues for the exploration of its chemical reactivity and potential applications. Subsequent research has primarily focused on its utility as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

A significant development in the history of 3,5-Dichloro-2-hydrazinylpyridine is its use as a key reactant in the synthesis of a potent and selective non-peptidyl opioid receptor-like 1 (ORL1) antagonist.[6] This application has brought the compound to the forefront for researchers investigating novel therapeutics targeting the ORL1 receptor, which is implicated in various neurological and physiological processes.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dichloro-2-hydrazinylpyridine is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 104408-23-3 | [7] |

| Molecular Formula | C₅H₅Cl₂N₃ | [7] |

| Molecular Weight | 178.02 g/mol | [7] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 138-142 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure | |

| Solubility | Soluble in polar organic solvents such as ethanol and DMSO. |

Synthesis of 3,5-Dichloro-2-hydrazinylpyridine

The primary method for the synthesis of 3,5-Dichloro-2-hydrazinylpyridine involves the nucleophilic aromatic substitution of a chlorine atom in 2,3,5-trichloropyridine with hydrazine.

Experimental Protocol: Synthesis from 2,3,5-Trichloropyridine

This protocol is based on the reaction described by Kobrakov et al. and has been adapted to provide a detailed, step-by-step procedure suitable for a laboratory setting.

Materials:

-

2,3,5-Trichloropyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trichloropyridine (10.0 g, 54.8 mmol) in ethanol (100 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 10.3 mL, 219.2 mmol) dropwise at room temperature. The addition is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add dichloromethane (100 mL) and a saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 3,5-Dichloro-2-hydrazinylpyridine as a white to off-white solid.

Expected Yield: 70-80%

Synthesis Workflow

Application in the Synthesis of an ORL1 Antagonist

3,5-Dichloro-2-hydrazinylpyridine serves as a crucial starting material for the synthesis of complex heterocyclic molecules. A notable example is its use in the preparation of a potent and selective antagonist for the opioid receptor-like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor. This antagonist is (1S,3R)-N-{[1-(3-chloropyridin-2-yl)-5-(5-fluoro-6-methylpyridin-3-yl)-4-methyl-1H-pyrazol-3-yl]methyl}-3-fluorocyclopentanamine.[6] The synthesis involves the reaction of 3,5-dichloro-2-hydrazinylpyridine with a diketone to form a pyrazole ring, which is a core scaffold of the final antagonist.

Logical Relationship in Synthesis

References

safety and handling of 3,5-Dichloro-2-hydrazinylpyridine

An In-depth Technical Guide on the Safety and Handling of 3,5-Dichloro-2-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety protocols, handling procedures, and experimental context for 3,5-Dichloro-2-hydrazinylpyridine (CAS No. 104408-23-3). The information is intended to ensure its safe and effective use in research and development environments. This compound is a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutics.

Physicochemical and Hazard Data

Understanding the fundamental properties and hazards of 3,5-Dichloro-2-hydrazinylpyridine is critical for its safe handling. The following tables summarize its key physicochemical data and associated GHS hazard classifications.

Table 1: Physicochemical Properties of 3,5-Dichloro-2-hydrazinylpyridine

| Property | Value | Reference |

| CAS Number | 104408-23-3 | [1][2] |

| Molecular Formula | C₅H₅Cl₂N₃ | [1][2] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Alternate Names | (3,5-Dichloro-pyridin-2-yl)-hydrazine | [1] |

Note: Some data for closely related compounds, such as 3-chloro-2-hydrazinopyridine, is used as a proxy where specific data for the dichloro-variant is unavailable in the provided search results.

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Reference |

| Hazard | H302 | Harmful if swallowed. | [4] |

| H315 | Causes skin irritation. | [4] | |

| H319 | Causes serious eye irritation. | [4] | |

| H335 | May cause respiratory irritation. | [4][5] | |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4][6] |

| P264 | Wash skin thoroughly after handling. | [4] | |

| P270 | Do not eat, drink or smoke when using this product. | [4] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4][5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][5] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help. | [4][6] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [4][6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][5][6] |

| P405 | Store locked up. | [4][5][6] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [4][5][6] |

Toxicology and Exposure Routes

Hydrazine derivatives can be toxic, with exposure affecting multiple organ systems.[7] Inhalation is a primary concern, potentially causing respiratory irritation and systemic effects.[7] Skin and eye contact can lead to serious irritation, while ingestion is harmful.[4] Chronic exposure or high-dose acute exposure to hydrazines may pose risks to the hepatic and neurological systems.[7]

References

- 1. scbt.com [scbt.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 3,5-Dichloro-2-aminopyridine Manufacturer & Supplier China | Properties, Uses, Safety, MSDS, Price [pipzine-chem.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,5-Dichloro-2-hydrazinylpyridine in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydrazinylpyridine is a carbonyl-reactive chemical probe utilized in proteomics for the derivatization and subsequent identification and quantification of proteins. As a chlorinated hydrazine compound, it covalently labels proteins containing aldehyde or ketone functionalities.[1] These carbonyl groups can be present as post-translational modifications, often induced by oxidative stress, or can be generated through chemical means, such as the periodate oxidation of glycoproteins.[2][3] This labeling strategy enables the enrichment and analysis of specific protein subsets by mass spectrometry, providing valuable insights into cellular processes, disease mechanisms, and drug target identification.

The hydrazine moiety of 3,5-Dichloro-2-hydrazinylpyridine reacts with carbonyl groups to form a stable hydrazone bond.[4][5] The presence of chlorine atoms provides a distinct isotopic signature that can aid in the identification of labeled peptides during mass spectrometric analysis.[6] This application note provides a detailed protocol for the use of 3,5-Dichloro-2-hydrazinylpyridine in a typical proteomics workflow, from sample preparation to data analysis.

Data Presentation: Quantitative Proteomics Analysis

Following a proteomics experiment using 3,5-Dichloro-2-hydrazinylpyridine, quantitative data is crucial for identifying proteins that are differentially carbonylated between different biological samples (e.g., treated vs. untreated cells). The following table is a representative example of how such quantitative data can be structured. In this hypothetical study, a cancer cell line was treated with a drug candidate, and the changes in protein carbonylation were profiled.

Table 1: Representative Quantitative Proteomics Data of Carbonylated Proteins

| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Number of Unique Labeled Peptides |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.001 | 5 |

| P06733 | HSPA8 | Heat shock cognate 71 kDa protein | 1.8 | 0.015 | 8 |

| P10636 | PRDX1 | Peroxiredoxin-1 | -3.2 | 0.005 | 4 |

| Q06830 | SOD2 | Superoxide dismutase [Mn], mitochondrial | 1.5 | 0.045 | 3 |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -1.2 | 0.250 | 2 |

Experimental Protocols

This section details the key experimental procedures for using 3,5-Dichloro-2-hydrazinylpyridine in a proteomics workflow. The protocol is divided into two main parts: labeling of glycoproteins and a general workflow for enrichment and mass spectrometry analysis.

Protocol 1: Labeling of Glycoproteins with 3,5-Dichloro-2-hydrazinylpyridine

This protocol is adapted from general methods for labeling glycoproteins with hydrazide-based dyes.[2][3]

Materials:

-

Protein sample (e.g., purified glycoprotein or cell lysate)

-

Sodium acetate buffer (0.1 M, pH 5.5)

-

Sodium meta-periodate (NaIO₄) solution (20 mM in sodium acetate buffer, freshly prepared)

-

3,5-Dichloro-2-hydrazinylpyridine solution (50 mM in DMSO)

-

Desalting column or dialysis equipment

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sample Preparation:

-

Prepare a protein solution at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer (pH 5.5).

-

-

Oxidation of Glycoproteins (Generation of Aldehydes):

-

Add an equal volume of the freshly prepared 20 mM sodium meta-periodate solution to the protein solution.

-

Mix gently and incubate for 5 minutes at room temperature in the dark. This reaction cleaves the vicinal diols of the sugar residues to produce aldehyde groups.

-

-

Removal of Excess Periodate:

-

Immediately after incubation, remove the excess sodium meta-periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).

-

-

Labeling with 3,5-Dichloro-2-hydrazinylpyridine:

-

To the oxidized protein solution, add the 50 mM 3,5-Dichloro-2-hydrazinylpyridine solution to a final concentration of 5 mM.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Purification of Labeled Protein:

-

Remove excess labeling reagent by gel filtration or dialysis against PBS. The labeled protein is now ready for downstream applications such as mass spectrometry.

-

Protocol 2: General Workflow for Enrichment and Mass Spectrometry Analysis of Labeled Proteins

This workflow outlines the steps from a labeled protein sample to identification and quantification by mass spectrometry.

Materials:

-

Labeled protein sample (from Protocol 1 or other sources)

-

Trypsin (proteomics grade)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Ammonium bicarbonate buffer

-

Enrichment resin (e.g., streptavidin agarose if a biotinylated version of the probe is used, or a resin with affinity for the pyridine group)

-

LC-MS/MS system

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the labeled protein sample in a buffer containing urea or another denaturant.

-

Reduce disulfide bonds by adding DTT and incubating at 56°C.

-

Alkylate free cysteine residues by adding IAA and incubating in the dark.

-

-

Proteolytic Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

-

Enrichment of Labeled Peptides (Optional but Recommended):

-

If an appropriate enrichment strategy is available for the 3,5-Dichloro-2-hydrazinylpyridine tag, incubate the peptide digest with the affinity resin.

-

Wash the resin to remove unlabeled peptides.

-

Elute the labeled peptides.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide sample (either the enriched fraction or the complete digest) using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

-

Data Analysis:

-

Use a suitable proteomics software suite to search the acquired MS/MS spectra against a protein database.

-

Include the mass modification corresponding to the 3,5-Dichloro-2-hydrazinylpyridine tag in the search parameters.

-

For quantitative analysis, compare the signal intensities of the labeled peptides between different samples.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for using 3,5-Dichloro-2-hydrazinylpyridine in a proteomics experiment.

Reaction Mechanism

The diagram below shows the chemical reaction between a protein-bound aldehyde and 3,5-Dichloro-2-hydrazinylpyridine.

Signaling Pathway Example

The use of 3,5-Dichloro-2-hydrazinylpyridine can help elucidate signaling pathways affected by oxidative stress. The following is a representative diagram of a simplified signaling pathway where changes in protein carbonylation could be investigated.

References

- 1. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Oxidative protein labeling in mass-spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Enhanced Peptide Detection by LC-MS Following Derivatization with 3,5-Dichloro-2-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of peptides by liquid chromatography-mass spectrometry (LC-MS) is fundamental in numerous fields, including proteomics, biomarker discovery, and pharmaceutical development. However, peptides, particularly those lacking easily ionizable residues like arginine, can exhibit poor ionization efficiency in electrospray ionization (ESI), leading to low sensitivity.[1] Chemical derivatization offers a powerful strategy to overcome this limitation by introducing a moiety that enhances ionization, thereby improving detection limits.[2][3]

This document provides detailed application notes and protocols for the derivatization of peptides with 3,5-Dichloro-2-hydrazinylpyridine (DCHP). While direct applications of DCHP for peptide analysis are not extensively documented, this guide is based on the well-established principles of using hydrazine-containing reagents to modify carbonyl groups and improve LC-MS detection of various analytes.[4][5] The derivatization with DCHP is proposed to proceed via the formation of a hydrazone with a carbonyl group, which can be introduced into the peptide at the C-terminus or at aspartic and glutamic acid residues after activation. The dichlorinated pyridine ring is expected to enhance the hydrophobicity and ionization efficiency of the derivatized peptide.

Principle of Derivatization

The derivatization of peptides with 3,5-Dichloro-2-hydrazinylpyridine targets carboxyl groups present at the C-terminus and on the side chains of aspartic and glutamic acid residues. The protocol involves a two-step reaction:

-

Activation of Carboxyl Groups: The carboxyl groups on the peptide are first activated using a coupling agent, such as a carbodiimide (e.g., EDC), to form a reactive intermediate.

-

Hydrazone Formation: The activated carboxyl group then reacts with the hydrazinyl group of DCHP to form a stable hydrazide bond.

The resulting DCHP-derivatized peptide possesses increased hydrophobicity and a more readily ionizable pyridine moiety, leading to enhanced signal intensity in reversed-phase LC-MS analysis.

Applications

-

Quantitative Proteomics: Improve the detection and quantification of low-abundance peptides.

-

Biomarker Discovery: Enable the sensitive detection of peptide biomarkers in complex biological matrices like plasma or urine.[6]

-

Pharmacokinetic Studies: Enhance the sensitivity for quantifying peptide-based drugs and their metabolites.

Experimental Protocols

Materials and Reagents

-

Peptide sample (lyophilized)

-

3,5-Dichloro-2-hydrazinylpyridine (DCHP)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Trifluoroacetic acid (TFA)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Microcentrifuge tubes

-

Thermomixer or heating block

-

LC-MS system (e.g., Triple Quadrupole or Q-TOF)[1]

Protocol 1: Derivatization of Peptides with DCHP

-

Peptide Reconstitution: Reconstitute the lyophilized peptide sample in 50 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

-

Activation of Carboxyl Groups:

-

In a microcentrifuge tube, add 20 µL of the peptide solution.

-

Add 5 µL of a freshly prepared solution of 100 mM EDC and 25 mM NHS in anhydrous DMF.

-

Vortex briefly and incubate for 15 minutes at room temperature.

-

-

Derivatization Reaction:

-

Prepare a 50 mM solution of DCHP in anhydrous DMF.

-

Add 10 µL of the DCHP solution to the activated peptide mixture.

-

Vortex the mixture and incubate for 1 hour at 37°C in a thermomixer.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding 5 µL of 5% TFA.

-

Dilute the sample with 0.1% formic acid in water to the desired concentration for LC-MS analysis.

-

Centrifuge the sample at 10,000 x g for 5 minutes to remove any precipitate before transferring the supernatant to an autosampler vial.

-

Protocol 2: LC-MS/MS Analysis of DCHP-Derivatized Peptides

-

LC System: A standard UHPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5-60% B

-

15-17 min: 60-95% B

-

17-19 min: 95% B

-

19-20 min: 95-5% B

-

20-25 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS System: Electrospray ionization in positive ion mode (ESI+).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

Data Acquisition: Full scan MS and data-dependent MS/MS or multiple reaction monitoring (MRM) for targeted quantification.[8]

Quantitative Data Summary

The following table summarizes the expected improvements in LC-MS signal intensity for peptides derivatized with charge-enhancing tags, which is the principle behind using DCHP. The data is based on results from similar derivatization strategies aimed at enhancing peptide ionization.

| Peptide Sequence | Derivatization Strategy | Fold Increase in Signal Intensity (Approx.) | Reference |

| ADRDQYELLCLDNTRKPVDEYK | N-terminus derivatization with a permanently charged tag | 500-fold | [2] |

| General Peptides | N-terminus derivatization with a permanently charged tag | ~10-fold | [2] |

| Peptides < 500 Da | N-terminus derivatization with a permanently charged tag | Greatest increase observed | [2] |

| Lysine-terminated peptides | Derivatization with 2,4,6-triphenylpyrylium salt | Enables detection at the attomole level | [1] |

Visualizations

References

- 1. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]

- 2. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of N'-(Aryl/Alkyl-methylene)-3,5-dichloro-2-hydrazinylpyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are synthesized through the condensation reaction of hydrazines with aldehydes or ketones. This reaction is of significant interest in medicinal chemistry and drug development due to the wide range of biological activities exhibited by hydrazone derivatives. The incorporation of a di-chlorinated pyridine ring, as in the case of 3,5-Dichloro-2-hydrazinylpyridine, can impart unique pharmacological properties to the resulting hydrazone molecules. This document provides a detailed protocol for the synthesis of N'-(Aryl/Alkyl-methylene)-3,5-dichloro-2-hydrazinylpyridine derivatives.

Reaction Principle

The synthesis of hydrazones from 3,5-Dichloro-2-hydrazinylpyridine and carbonyl compounds (aldehydes or ketones) is a condensation reaction. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is typically catalyzed by an acid.

Experimental Protocols

Materials and Reagents:

-

3,5-Dichloro-2-hydrazinylpyridine

-

Aromatic or aliphatic aldehyde/ketone

-

Ethanol (absolute) or Methanol

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven

General Protocol for the Synthesis of N'-(Aryl/Alkyl-methylene)-3,5-dichloro-2-hydrazinylpyridine:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3,5-Dichloro-2-hydrazinylpyridine in a suitable volume of absolute ethanol or methanol.

-

Addition of Carbonyl Compound: To the stirred solution, add 1.0-1.1 equivalents of the desired aldehyde or ketone.

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reaction Conditions:

-

For Aldehydes: The reaction can often be carried out at room temperature with stirring for 2-4 hours, or by refluxing the mixture for 30-60 minutes for faster reaction times and higher yields.

-

For Ketones: Ketones are generally less reactive than aldehydes. Therefore, refluxing the reaction mixture for 2-6 hours is typically required.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Product Isolation:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.

-

If no precipitate forms, the product can often be precipitated by adding cold deionized water to the reaction mixture.

-

-

Purification:

-

Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and catalyst.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or an ethanol/water mixture.

-

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Infrared (IR) Spectroscopy to confirm its structure and purity.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of hydrazones from hydrazines and carbonyl compounds, which can be applied to the reaction of 3,5-Dichloro-2-hydrazinylpyridine.

| Carbonyl Compound | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) |

| Benzaldehyde | Ethanol | Acetic Acid | Reflux | 1-2 hours | >85 |

| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | Reflux | 1-2 hours | >90 |

| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | Reflux | 1-2 hours | >90 |

| Acetophenone | Ethanol | Acetic Acid | Reflux | 4-6 hours | >75 |

| Cyclohexanone | Methanol | Acetic Acid | Reflux | 3-5 hours | >80 |

Note: The yields provided are representative for general hydrazone syntheses and may vary for the specific reaction with 3,5-Dichloro-2-hydrazinylpyridine.

Visualizations

Reaction Scheme:

Caption: General reaction scheme for the synthesis of hydrazones.

Experimental Workflow:

Caption: Step-by-step experimental workflow for hydrazone synthesis.

References

Synthesis of Heterocyclic Compounds from 3,5-Dichloro-2-hydrazinylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3,5-Dichloro-2-hydrazinylpyridine as a key starting material. This versatile building block offers a gateway to a range of heterocyclic systems, particularly pyrazoles and triazolopyridines, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Application Note 1: Synthesis of 1-(3,5-dichloropyridin-2-yl)-1H-pyrazoles

The reaction of 3,5-Dichloro-2-hydrazinylpyridine with 1,3-dicarbonyl compounds provides a straightforward and efficient method for the synthesis of 1-(3,5-dichloropyridin-2-yl)-1H-pyrazoles. This Knorr-type pyrazole synthesis is a well-established and reliable transformation in heterocyclic chemistry. The reaction proceeds via a condensation-cyclization cascade, offering a modular approach to a variety of substituted pyrazoles by varying the 1,3-dicarbonyl component. These pyrazole derivatives are valuable scaffolds in the development of therapeutic agents.

Experimental Protocol: Synthesis of 1-(3,5-dichloropyridin-2-yl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a representative pyrazole derivative from 3,5-Dichloro-2-hydrazinylpyridine and acetylacetone.

Materials:

-

3,5-Dichloro-2-hydrazinylpyridine

-

Acetylacetone (Pentane-2,4-dione)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-